molecular formula C9H11NS B11796026 2,4-Dicyclopropylthiazole

2,4-Dicyclopropylthiazole

Cat. No.: B11796026
M. Wt: 165.26 g/mol
InChI Key: ZUWCLJIKKPFCFB-UHFFFAOYSA-N
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Description

2,4-Dicyclopropylthiazole is a heterocyclic compound that features a thiazole ring substituted with cyclopropyl groups at the 2 and 4 positions. Thiazoles are known for their diverse biological activities and are integral components in various pharmaceuticals and agrochemicals . The unique structure of this compound imparts specific chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 2,4-Dicyclopropylthiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropyl ketones with thioamides in the presence of a base. The reaction conditions often require heating and the use of solvents like ethanol or acetonitrile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,4-Dicyclopropylthiazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction leads to thiazolidines.

Scientific Research Applications

2,4-Dicyclopropylthiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dicyclopropylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to induce apoptosis in cancer cells . The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the thiazole ring.

Comparison with Similar Compounds

2,4-Dicyclopropylthiazole can be compared with other thiazole derivatives, such as:

    2,4-Dimethylthiazole: Similar in structure but with methyl groups instead of cyclopropyl groups, leading to different chemical and biological properties.

    2,4-Diphenylthiazole: Contains phenyl groups, which impart distinct aromatic characteristics and biological activities.

    2,4-Diethylthiazole: Features ethyl groups, resulting in different reactivity and applications.

The uniqueness of this compound lies in its cyclopropyl groups, which confer specific steric and electronic effects, influencing its reactivity and biological activity.

Properties

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

2,4-dicyclopropyl-1,3-thiazole

InChI

InChI=1S/C9H11NS/c1-2-6(1)8-5-11-9(10-8)7-3-4-7/h5-7H,1-4H2

InChI Key

ZUWCLJIKKPFCFB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CSC(=N2)C3CC3

Origin of Product

United States

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